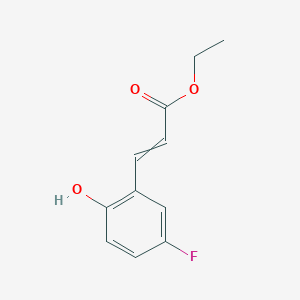

3-(5-Fluoro-2-hydroxyphenyl)acrylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-(5-fluoro-2-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJUITWUKANQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate typically involves a Wittig reaction. This reaction is carried out in benzene and requires heating for approximately 15 hours . The Wittig reaction is a well-known method for the formation of carbon-carbon double bonds, making it suitable for the synthesis of this compound.

Industrial Production Methods

While specific industrial production methods for (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : 15% H<sub>2</sub>SO<sub>4</sub>, reflux

-

Product : 3-(5-Fluoro-2-hydroxyphenyl)acrylic acid

-

Mechanism : Nucleophilic acyl substitution

-

Application : Generates bioactive carboxylic acid derivatives for pharmaceutical studies .

Basic Hydrolysis

-

Conditions : NaOH (1M), aqueous ethanol

-

Product : Sodium salt of acrylic acid

-

Reactivity : Accelerated by electron-withdrawing fluorine substituent .

Esterification and Transesterification

The compound participates in ester interchange reactions :

| Reaction Type | Conditions | Product |

|---|---|---|

| Transesterification | Methanol, HCl catalyst | Methyl ester derivative |

| Acylation | Acetic anhydride, pyridine | Acetylated phenolic hydroxyl group |

These reactions modify solubility and bioavailability for drug delivery systems .

Michael Addition-Elimination Reactions

The α,β-unsaturated ester participates in retro-Michael reactions with biological nucleophiles:

| Nucleophile | Reaction Rate (t<sub>1/2</sub>) | Product |

|---|---|---|

| N-Acetylcysteine | 5 minutes | 5-Fluorouracil (5FU) release |

| Glutathione | 15 minutes | Thioether adduct |

This reactivity enables targeted drug delivery in EGFR-mediated cancer therapies. Mass spectrometry confirms covalent adduct formation with Cys797 residue in EGFR, followed by 5FU release .

Electrophilic Aromatic Substitution

The phenolic ring undergoes regioselective substitution:

-

Nitration :

-

Reagent : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>

-

Position : Para to fluorine (steric/electronic guidance from -OH and -F)

-

-

Halogenation :

-

Reagent : Br<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub>

-

Position : Ortho to hydroxyl group

-

Biological Conjugation Reactions

In medicinal chemistry applications:

-

EGFR Targeting : Forms covalent bonds with cysteine residues (e.g., C797) via acrylate electrophilicity .

-

Prodrug Activation : Enzymatic hydrolysis releases 5FU in cancer cells (IC<sub>50</sub> = 6.8 μM in A431 cell assays) .

Thermal Decomposition

At elevated temperatures (>200°C):

-

Primary Pathway : Decarboxylation to styrene derivative

-

Secondary Pathway : Fluorine-assisted C-O bond cleavage

Scientific Research Applications

(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing the compound’s effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties can be contextualized by comparing it to structurally related acrylic acid esters (Table 1).

Table 1: Key Structural Analogs and Their Features

Key Observations:

Fluorine vs. Chlorine: The fluorine atom in the target compound enhances electronegativity and lipophilicity compared to chlorine-containing analogs (e.g., 3-(5-(2,4-dichlorophenyl)furan-2-yl)-acrylic acid ethyl ester ).

Hydroxy Group Position : The ortho-hydroxy group may facilitate intramolecular hydrogen bonding, stabilizing the acrylate moiety. This contrasts with caffeic acid ethyl ester (3,4-dihydroxy), where para-hydroxy groups dominate antioxidant activity .

Ester Group Variation : Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters (e.g., methyl 3-(3-methylphenyl)acrylate ), impacting their applicability in polymer synthesis or drug formulation.

Physicochemical Properties

- Lipophilicity: The 5-fluoro-2-hydroxyphenyl group increases logP compared to non-fluorinated analogs (e.g., ethyl 3-(3-hydroxyphenyl)acrylate ), enhancing membrane permeability.

- Thermal Stability : Fluorine’s strong C-F bond may improve thermal stability relative to chlorinated derivatives .

- Spectroscopic Signatures: The hydroxy and fluorine groups would produce distinct NMR shifts (e.g., ~δ 10 ppm for phenolic -OH and ~δ -110 ppm for ¹⁹F NMR), aiding characterization .

Biological Activity

3-(5-Fluoro-2-hydroxyphenyl)acrylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and a hydroxy group on the phenyl ring, which contribute to its biological activity. The ethyl ester group enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The fluoro and hydroxy groups facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid derivative, which may further interact with biological targets.

Anticancer Activity

Several studies have explored the anticancer potential of phenolic compounds, where modifications to the phenolic structure can lead to increased cytotoxicity against cancer cell lines. For example, compounds with similar structures have demonstrated the ability to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of signaling pathways such as EGFR .

Case Studies

- In Vitro Studies : In vitro assays have shown that compounds structurally related to this compound exhibit significant inhibition of tumor cell growth. For instance, acrylate conjugates have been tested for their ability to bind covalently to EGFR, resulting in enhanced cytotoxic effects in cancer cells .

- Structure-Activity Relationship (SAR) : A study on m-aryloxy phenols indicated that modifications at specific positions on the phenolic ring could lead to improved biological activity, suggesting that similar strategies could be applied to optimize the efficacy of this compound .

Data Table: Comparison of Biological Activities

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(5-Fluoro-2-hydroxyphenyl)acrylic acid ethyl ester?

- Methodological Answer : Two primary routes are documented:

- EDC·HCl/DMAP-mediated coupling : React the acrylic acid derivative with phenethyl alcohol in dichloromethane, followed by purification via flash chromatography (EtOAc/petroleum ether). This method is effective for esterification of sterically hindered acids .

- Copper triflate-catalyzed synthesis : Use ethyl diazoacetate and aldehydes with Cu(OTf)₂ as a catalyst. This approach is advantageous for generating α,β-unsaturated esters under mild conditions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR and IR spectroscopy : Confirm structural features (e.g., ester carbonyl at ~1700 cm⁻¹ in IR, vinyl proton splitting in ¹H NMR) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M⁺] peaks in high-resolution MS) .

- Elemental analysis : Verify purity by comparing calculated vs. experimental C/H/N/S percentages .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this ester under varying catalytic conditions?

- Methodological Answer :

- Catalyst screening : Compare Cu(OTf)₂ (efficient for aldehydes) with EDC·HCl/DMAP (better for sterically hindered acids). Adjust solvent polarity (e.g., CH₂Cl₂ vs. THF) and temperature (room temp vs. reflux) .

- Stoichiometric tuning : Use 1.2 equivalents of phenethyl alcohol to drive esterification to completion .

Q. How should researchers resolve discrepancies in spectral data, such as unexpected NMR peaks?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals (e.g., distinguishing aromatic vs. vinyl protons) .

- Computational validation : Compare experimental NMR shifts with DFT-B3LYP/6-31G* calculations for optimized geometries .

- Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., hydroxyl groups) .

Q. What computational methods validate the molecular geometry and electronic properties of this compound?

- Methodological Answer :

- DFT-B3LYP/6-31G optimization*: Generate theoretical IR/NMR spectra and compare with experimental data to confirm structure .

- Frontier molecular orbital (FMO) analysis : Predict reactivity sites (e.g., electron-deficient vinyl group) for further functionalization .

Q. How does the hydrolytic stability of the ester group vary under different pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.